molecular formula C16H21NO3 B15343206 Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)- CAS No. 31189-06-7

Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)-

Cat. No.: B15343206
CAS No.: 31189-06-7
M. Wt: 275.34 g/mol
InChI Key: AUVKAPTZKCQVPN-UHFFFAOYSA-N
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Description

Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)-, is a synthetic acetophenone derivative characterized by a 4-methylpiperidine carbonyl methoxy substituent at the para position of the benzene ring. Its IUPAC name is 1-[4-(4-methylpiperidine-1-carbonylmethoxy)phenyl]ethan-1-one.

Properties

CAS No.

31189-06-7

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

2-(4-acetylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C16H21NO3/c1-12-7-9-17(10-8-12)16(19)11-20-15-5-3-14(4-6-15)13(2)18/h3-6,12H,7-11H2,1-2H3

InChI Key

AUVKAPTZKCQVPN-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Scientific Research Applications

Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)- has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on biological systems and pathways.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Features:

  • Molecular Formula: Likely $ C{16}H{21}NO_3 $ (inferred from related structures in and ).
  • Functional Groups: Aromatic ketone (acetophenone core), ester/carbonyl linkage, and 4-methylpiperidine.

Structural Analogues and Substituent Effects

Acetophenone derivatives vary widely based on substituent type, position, and electronic properties. Below is a comparative analysis:

Table 1: Key Structural Analogues and Properties
Compound Name Substituent at 4' Position Molecular Formula Key Properties/Applications Reference
4'-Methoxyacetophenone Methoxy (-OCH₃) $ C9H{10}O_2 $ Fragrance (orange blossom), flavoring agent, precursor in drug synthesis .
4′-Piperidinoacetophenone Piperidine (N-heterocycle) $ C{13}H{17}NO $ Intermediate in pharmaceuticals; enhances bioavailability via amine interactions .
4'-(2-Piperidinoethoxy)acetophenone Piperidine-linked ethoxy group $ C{15}H{21}NO_2 $ Studied for enzyme interactions; ethoxy spacer improves solubility .
Target Compound 4-Methylpiperidinocarbonylmethoxy $ C{16}H{21}NO_3 $ Potential drug candidate due to piperidine’s bioactivity and carbonyl’s reactivity .
Electronic and Steric Effects:
  • 4'-Methoxyacetophenone: Methoxy is electron-donating, enhancing electrophilic substitution at the aromatic ring but reducing reactivity in enzymatic oxidation compared to electron-withdrawing groups .
  • For example, 4′-piperidinoacetophenone’s amine group facilitates interactions with biological targets like kinases or GPCRs .
  • Target Compound: The 4-methylpiperidinocarbonylmethoxy group combines a carbonyl (electron-withdrawing) and a methylpiperidine (electron-donating). This mixed electronic profile may balance reactivity in catalytic or biological systems .

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